molecular formula C15H25NO5 B2589081 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate CAS No. 1887224-48-7

4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate

Cat. No.: B2589081
CAS No.: 1887224-48-7
M. Wt: 299.367
InChI Key: OJHSAKVIRBNDQT-UHFFFAOYSA-N
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Description

4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate is a complex organic compound with a unique structure that includes a furo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, such as halides or amines .

Scientific Research Applications

4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[3,2-b]pyridine derivatives with different substituents. Examples include:

Uniqueness

What sets 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate apart is its specific combination of substituents, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-O-tert-butyl 6-O-ethyl 3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-19-13(17)10-8-12-11(6-7-20-12)16(9-10)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHSAKVIRBNDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2C(CCO2)N(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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